2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-acetamidophenyl)acetamide
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Description
This compound is a derivative of pyrrolidine-2,5-dione-acetamide . It has been synthesized as a potential anticonvulsant and analgesic agent . The compound has shown some promising results in preliminary pharmacological tests .
Synthesis Analysis
The compound was synthesized as part of a new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives . The synthesis process involved the use of succinic acids and 2-aminoacetic acid .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a thieno[3,2-d]pyrimidin-1-yl group, a 3-chlorophenyl group, and an acetamidophenyl group .Chemical Reactions Analysis
The compound has been evaluated in various acute models of epilepsy, including maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (sc PTZ) seizure tests . The compound has shown some activity in these tests, indicating its potential as an anticonvulsant .Scientific Research Applications
Synthesis and Characterization
The compound has been part of studies involving the synthesis of novel thiazolidinone and acetidinone derivatives, aimed at evaluating their antimicrobial activity against different micro-organisms. These compounds were characterized based on elemental analysis, IR, 1H NMR, and Mass spectral data, showcasing the compound's relevance in developing new antimicrobial agents (Mistry, Desai, & Intwala, 2009).
Antimicrobial and Antibacterial Activity
Research has demonstrated the potential of thienopyrimidine derivatives, including compounds similar to the one , for their antibacterial and antimicrobial properties. Specific studies have synthesized and evaluated these compounds for their activity against gram-positive and gram-negative bacteria, indicating a promising route for developing new antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).
Anti-inflammatory and Analgesic Properties
Thienopyrimidine derivatives, closely related to the chemical structure , have been synthesized and tested for their anti-inflammatory and analgesic properties. These studies suggest the compound's potential role in creating new treatments for inflammation and pain management, highlighting its importance in medicinal chemistry research (Selvam, Karthik, Palanirajan, & Ali, 2012).
Antitumor Activity
The synthesis and evaluation of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for their antitumor activity represent another significant area of research. These compounds, through various modifications and reactions, have shown potent anticancer activity on several human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. This indicates the compound's potential in contributing to the development of new anticancer drugs (Hafez & El-Gazzar, 2017).
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[3-(3-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O4S/c1-13(28)24-15-5-3-6-16(11-15)25-19(29)12-26-18-8-9-32-20(18)21(30)27(22(26)31)17-7-2-4-14(23)10-17/h2-11,18,20H,12H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNGJDGIKOPXQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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